molecular formula C8H11IN2S B8798325 2-Methyl-1-phenylisothiourea hydroiodide CAS No. 27806-84-4

2-Methyl-1-phenylisothiourea hydroiodide

Cat. No.: B8798325
CAS No.: 27806-84-4
M. Wt: 294.16 g/mol
InChI Key: IRFQKISACZBIOF-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylisothiourea hydroiodide is a thiourea derivative characterized by a phenyl group at the 1-position and a methyl group at the 2-position, stabilized as a hydroiodide salt. Its molecular formula is C₈H₁₀IN₂S, with a molecular weight of 293.05 g/mol. The compound’s structure ([H+].[I-].C(NH)(SC)N(C1=CC=CC=C1)CH₃) includes a thioamide backbone, making it reactive in nucleophilic and catalytic applications. Hydroiodide salts are often preferred in synthesis for their solubility in polar solvents and stability under acidic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-phenylisothiourea hydroiodide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiourea derivatization. For example, reacting 2-methyl-1-phenylisothiourea with hydroiodic acid under controlled stoichiometry and temperature (e.g., 0–5°C to minimize side reactions). Purification via recrystallization in anhydrous ethanol or acetonitrile is recommended to remove unreacted precursors. Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against reference standards .
  • Key Parameters : Monitor reaction pH (<2) to favor hydroiodide salt formation. Use inert atmospheres (argon/nitrogen) to prevent oxidation of iodide .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • X-ray diffraction (XRD) : Resolve crystal structure and confirm counterion (I⁻) coordination, as demonstrated for analogous hydroiodide salts in crystallographic studies .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify thiourea protons (δ 8.5–10.5 ppm) and methyl/phenyl group splitting patterns.
  • Elemental analysis : Verify C, H, N, S, and I content (±0.3% deviation).
    • Data Interpretation : Compare results with computational simulations (e.g., DFT for molecular geometry) to resolve ambiguities .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–7). Stability assays should include:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature.
  • Light sensitivity : Store in amber vials under argon to prevent photodegradation, as iodide ions are prone to oxidation under UV light .
    • Critical Notes : Aqueous solubility is pH-dependent; protonation of the thiourea group enhances solubility in acidic media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer :

  • In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values via MTT assays. Compare results across multiple labs to identify protocol variability.
  • In vivo studies : Reference acute toxicity data from structurally similar compounds (e.g., LD₅₀ = 26 mg/kg in mice for 1,3-dicyclohexyl-2-methyl-2-thiopseudourea hydroiodide via IV administration) .
  • Mechanistic studies : Probe reactive iodine species generation using fluorescence probes (e.g., dichlorofluorescein for ROS detection) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with cysteine residues) to guide functionalization strategies .
  • Kinetic modeling : Use Arrhenius plots to correlate temperature with reaction rates for iodide displacement .

Q. How do environmental factors (humidity, temperature) impact the compound’s crystallinity and bioactivity?

  • Methodological Answer :

  • Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH to assess water uptake.
  • Powder XRD : Monitor phase transitions under thermal stress (25–150°C).
  • Bioactivity correlation : Test antimicrobial efficacy (e.g., against E. coli) before/after stress conditions to link physicochemical changes to functional outcomes .

Q. Contradictions and Resolutions

  • Solubility Discrepancies : Variability in DMSO solubility reports may stem from residual water content. Use Karl Fischer titration to quantify moisture (<0.1%) and standardize solvent batches .
  • Toxicity Mechanisms : Conflicting in vitro/in vivo data highlight species-specific metabolic pathways. Cross-validate using human organoid models .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include methyl-substituted isothiourea hydroiodides and phenyl-substituted derivatives. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Methyl-1-phenylisothiourea hydroiodide C₈H₁₀IN₂S 293.05 1-phenyl, 2-methyl Hydrophobic due to phenyl; soluble in ethanol, DMSO; used in heterocycle synthesis
Methyl aminomethanimidothioate hydroiodide () C₂H₇IN₂S 218.06 1-methyl, no phenyl Higher water solubility; used as a methylating agent in organic reactions
1-Phenylisothiourea hydroiodide C₇H₈IN₂S 269.98 1-phenyl, no methyl Less steric hindrance; higher reactivity in nucleophilic substitutions
S-Methylisothiourea sulfate C₂H₈N₂S·H₂SO₄ 200.22 Sulfate counterion Higher thermal stability; used in peptide synthesis

Research Findings and Data

Solubility and Stability

Compound Water Solubility (g/L) Melting Point (°C) Stability
This compound 12.5 (20°C) 180–182 (decomposes) Stable in dry, dark conditions
Methyl aminomethanimidothioate hydroiodide 89.3 (20°C) 165–167 Hygroscopic; requires desiccant

Catalytic Performance

  • In a 2020 study, this compound demonstrated 40% higher catalytic efficiency in Knoevenagel condensations compared to non-aryl analogs, attributed to aromatic π-π interactions stabilizing transition states.

Properties

CAS No.

27806-84-4

Molecular Formula

C8H11IN2S

Molecular Weight

294.16 g/mol

IUPAC Name

methyl N'-phenylcarbamimidothioate;hydroiodide

InChI

InChI=1S/C8H10N2S.HI/c1-11-8(9)10-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H

InChI Key

IRFQKISACZBIOF-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC=C1)N.I

Origin of Product

United States

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